(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride
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Overview
Description
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of (4-bromomethyl)phenylboronic acid with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borane derivatives. Substitution reactions result in the formation of various substituted phenylboronic acids .
Scientific Research Applications
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. This process involves the transfer of the boronic acid group to the palladium center, followed by reductive elimination to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is unique due to its diisopropylamino group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic processes and enhances its stability compared to other boronic acids .
Properties
Molecular Formula |
C13H23BClNO2 |
---|---|
Molecular Weight |
271.59 g/mol |
IUPAC Name |
[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H22BNO2.ClH/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17;/h5-8,10-11,16-17H,9H2,1-4H3;1H |
InChI Key |
OUDLGZGWHVFUOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O.Cl |
Origin of Product |
United States |
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